Methyl 2-formylquinoline-6-carboxylate
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Overview
Description
Methyl 2-formylquinoline-6-carboxylate: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a formyl group at the 2-position and a carboxylate ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of 2-aminobenzaldehyde with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline ring, followed by esterification to introduce the carboxylate group.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide are used to facilitate the reaction, and solvents like toluene or ethanol are commonly employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-formylquinoline-6-carboxylate can undergo oxidation reactions to form quinoline-2,6-dicarboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline-2,6-dicarboxylic acid.
Reduction: Methyl 2-hydroxymethylquinoline-6-carboxylate.
Substitution: Various acylated quinoline derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of new antibiotics.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Anti-inflammatory Agents: Studied for its anti-inflammatory effects in various in vitro and in vivo models.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: Intermediate in the production of various pharmaceutical compounds.
Mechanism of Action
Molecular Targets and Pathways:
DNA Interaction: Methyl 2-formylquinoline-6-carboxylate can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: Inhibits enzymes like topoisomerase, which are crucial for DNA replication and transcription.
Comparison with Similar Compounds
Quinoline-2-carboxylate: Lacks the formyl group at the 2-position, resulting in different reactivity and biological activity.
Quinoline-6-carboxylate: Lacks the formyl group, affecting its ability to interact with biological targets.
Methyl 2-hydroxyquinoline-6-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.
Uniqueness: Methyl 2-formylquinoline-6-carboxylate is unique due to the presence of both formyl and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 2-formylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOFVMFSSMVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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